![molecular formula C16H19NO3 B3006396 4-{[(5,5-二甲基-3-氧代环己-1-烯-1-基)氨基]甲基}苯甲酸 CAS No. 351163-31-0](/img/structure/B3006396.png)

4-{[(5,5-二甲基-3-氧代环己-1-烯-1-基)氨基]甲基}苯甲酸

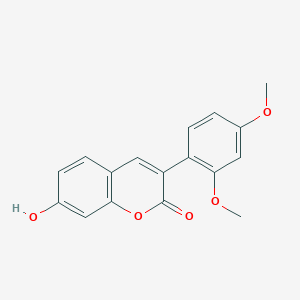

描述

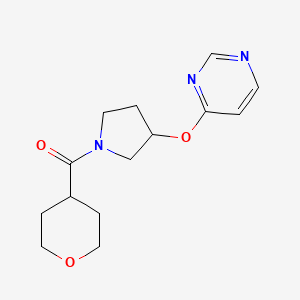

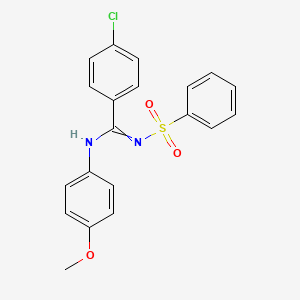

The compound "4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid" is a chemically synthesized molecule that appears to be related to a family of compounds with a benzoic acid moiety linked to a substituted cyclohexenone structure through an amino methyl group. This type of structure is often of interest in the development of pharmaceuticals and materials due to the potential for diverse biological activity and chemical properties.

Synthesis Analysis

The synthesis of compounds related to "4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid" involves multi-step organic reactions. For instance, a similar compound, (E)-4-((3-Ethyl-2,4,4-trimethylcyclohex-2-enylidene)methyl)benzoic acid, was synthesized starting from β-cyclocitral and involved a Grignard reaction, Wittig salt formation, esterification, and saponification steps to yield the final product . Another related synthesis involved the carbonation of a lithium salt of an aniline derivative, followed by esterification and coupling with a benzaldehyde derivative . These methods highlight the complexity and precision required in synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of compounds in this category often features a planar thiazolidine or cyclohexenone moiety with various substituents, which can significantly influence the compound's properties and reactivity. For example, a related compound with a thiazolidine ring showed an essentially planar structure with the 4-aminobenzoic acid fragment inclined at a specific angle, which could affect intermolecular interactions . The molecular geometries of these compounds are typically optimized using computational methods such as density functional theory (DFT) .

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve tautomerism and acid-base dissociation, as observed in azo-benzoic acids . Additionally, the presence of the amino group can facilitate the formation of co-crystals with other organic acids, as seen in the case of trans-4-[(2-amino-3,5-dibrobenzyl)amino] cyclohexanol . Furthermore, the dimethylamino group in related compounds has been shown to exhibit selectivity in anion recognition, which is a valuable property in sensor and host-guest chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the presence of hydrogen-bonding networks and π-π stacking interactions can affect the solubility and stability of the compounds . The polymorphism observed in some derivatives indicates that slight changes in the synthesis conditions or molecular structure can lead to different crystal forms with distinct properties . The antimicrobial activity of some derivatives also suggests potential applications in medicinal chemistry .

科学研究应用

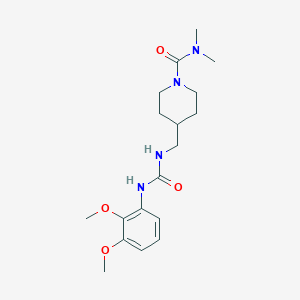

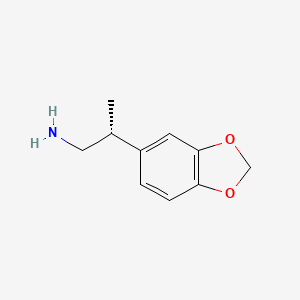

化学性质和合成

4-{[(5,5-二甲基-3-氧代环己-1-烯-1-基)氨基]甲基}苯甲酸是一种参与合成各种生物活性分子的化合物。张德华(2009 年)的一项研究重点介绍了使用相关化合物 2-氨基-5-甲基苯甲酸合成抗癌药物 Raltitrexed 的关键中间体 2,6-二甲基-3,4-二氢-4-氧代喹唑啉 (张德华,2009)。同样,周海燕(2012 年)讨论了 2,5-二甲基-3,4-二氢-4-氧代喹唑啉的合成,展示了该化合物在药物化学中的作用 (周海燕,2012)。

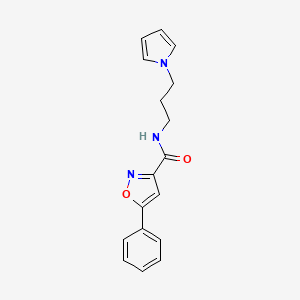

生物活性

在生物学和药理学领域,苯甲酸衍生物(包括类似于 4-{[(5,5-二甲基-3-氧代环己-1-烯-1-基)氨基]甲基}苯甲酸的结构)因其潜在的生物活性而受到探索。例如,Joshi 等人(2008 年)合成了 4-吡咯-1-基苯甲酸酰肼类似物,展示了抗菌和抗结核特性 (Joshi 等,2008)。同样,Orjala 等人(1993 年)从 Piper aduncum 叶中分离出异戊二烯基苯甲酸衍生物,显示出显着的抗菌和杀软体动物活性 (Orjala 等,1993)。

光物理性质

Ghosh 等人(2010 年)对二甲基氨基苯甲酸衍生物的甲酯的光物理性质的研究表明了其在光动力疗法或作为光物理探针中的应用潜力 (Ghosh 等,2010)。

金属有机骨架

Cui 等人(2011 年)对金属有机骨架(MOF)的研究利用了一种与 4-{[(5,5-二甲基-3-氧代环己-1-烯-1-基)氨基]甲基}苯甲酸在结构上相关的化合物,说明了其在设计具有独特性质的新型 MOF 中的潜力 (Cui 等,2011)。

作用机制

Target of Action

Similar compounds have been found to inhibit the enzyme p-hydroxyphenylpyruvatedioxygenase (hppd) in plants . This enzyme plays a crucial role in breaking down the amino acid tyrosine into components that plants need .

Mode of Action

Compounds with similar structures have been found to inhibit the enzyme hppd, preventing the breakdown of tyrosine . This inhibition disrupts the normal biochemical processes in plants, leading to various downstream effects .

Biochemical Pathways

The inhibition of HPPD by similar compounds disrupts the tyrosine catabolism pathway in plants . This disruption can lead to a deficiency in the components derived from tyrosine, affecting various downstream processes and pathways. The exact downstream effects would depend on the specific roles of these components in the plant’s biochemistry .

Result of Action

The inhibition of hppd by similar compounds can disrupt normal biochemical processes in plants, potentially leading to growth inhibition or other physiological effects .

属性

IUPAC Name |

4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2)8-13(7-14(18)9-16)17-10-11-3-5-12(6-4-11)15(19)20/h3-7,17H,8-10H2,1-2H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPHVUQJWWDIJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NCC2=CC=C(C=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701331718 | |

| Record name | 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660903 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

351163-31-0 | |

| Record name | 4-[[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]methyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701331718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[benzyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006313.png)

![2-[3-(1,3-Benzodioxol-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3006321.png)

![2-[[1-(1-Methyltriazole-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B3006322.png)

![N1-phenyl-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B3006324.png)

![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006329.png)

![[4-(2-Oxo-2-pyrrolidin-1-ylethyl)phenyl]amine hydrochloride](/img/no-structure.png)

![[3-(Difluoromethyl)-4-iodo-5-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B3006334.png)

![Methyl 2-amino-7-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B3006336.png)